![molecular formula C42H74O12S6Sn2 B12713634 Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) CAS No. 93857-18-2](/img/structure/B12713634.png)
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate)
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Overview
Description
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) is a heterocyclic organic compound with the molecular formula C42H74O12S6Sn2 and a molecular weight of 1200.839760 g/mol . This compound is characterized by its unique structure, which includes a stannacycloundecane ring system, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) involves the reaction of dodecyl-substituted stannacycloundecane derivatives with ethylene glycol bis(thioglycolate) under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) involves its interaction with molecular targets such as enzymes and receptors . The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)propionate): Similar structure but with a propionate group instead of an acetate group.
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)butyrate): Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) is unique due to its specific acetate groups, which confer distinct chemical and biological properties compared to its analogs . These properties make it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
93857-18-2 |
---|---|
Molecular Formula |
C42H74O12S6Sn2 |
Molecular Weight |
1200.9 g/mol |
IUPAC Name |
2-[2-[(5-dodecyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetyl]oxyethyl 2-[(5-dodecyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/2C12H25.3C6H10O4S2.2Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;3*7-5(3-11)9-1-2-10-6(8)4-12;;/h2*1,3-12H2,2H3;3*11-12H,1-4H2;;/q;;;;;2*+3/p-6 |
InChI Key |
NOGXUYYAAIDCMR-UHFFFAOYSA-H |
Canonical SMILES |
CCCCCCCCCCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)SCC(=O)OCCOC(=O)CS[Sn]2(SCC(=O)OCCOC(=O)CS2)CCCCCCCCCCCC |
Origin of Product |
United States |
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